4-Amino-2,2,6,6-tetramethylpiperidine

Catalog No.
S594225
CAS No.
36768-62-4
M.F
C9H20N2
M. Wt
156.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2,2,6,6-tetramethylpiperidine

CAS Number

36768-62-4

Product Name

4-Amino-2,2,6,6-tetramethylpiperidine

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-amine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

InChI

InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3

InChI Key

FTVFPPFZRRKJIH-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)N)C

Synonyms

2,2,6,6-Tetramethyl-4-aminopiperidine; 2,2,6,6-Tetramethyl-4-piperidinamine; 2,2,6,6-Tetramethyl-4-piperidylamine; NSC 102510; Triacetonediamine

Canonical SMILES

CC1(CC(CC(N1)(C)C)N)C

Role as an Intermediate:

4-Amino-2,2,6,6-tetramethylpiperidine (ATMP) primarily functions as an intermediate in the synthesis of various organic compounds. Notably, it plays a crucial role in the preparation of N-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (also known as Bobbitt's salt), an efficient and versatile oxidant used in various organic reactions.

Potential Applications in Medicinal Chemistry:

While research on ATMP's direct applications in medicine is limited, its structural similarity to known bioactive molecules has sparked interest in its potential as a starting material for drug development. The presence of the diamine functional group in ATMP suggests its possible exploration for the design and synthesis of novel therapeutic agents targeting specific biological processes.

4-Amino-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C₉H₂₀N₂ and a CAS number of 36768-62-4. This compound features a piperidine ring that is heavily substituted with four methyl groups and an amino group at the 4-position, contributing to its unique properties. It appears as a colorless to light yellow liquid and has a boiling point of approximately 188–189 °C and a melting point of 16–18 °C .

ATMP is classified as a harmful substance. Here are some safety points to consider:

  • Toxicity: Information on specific toxicity is limited, but the safety data sheet (SDS) indicates harmful effects if swallowed [].
  • Corrosivity: ATMP can cause severe skin burns and eye damage [].
  • Environmental Impact: ATMP is harmful to aquatic life and can have long-lasting effects [].

Safety Precautions

  • When handling ATMP, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and protective clothing [].
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Follow proper waste disposal procedures as outlined in the SDS [].
Typical of amines and cyclic compounds. It can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, attacking electrophiles.
  • Acylation reactions: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Alkylation reactions: The nitrogen atom can be alkylated using alkyl halides to produce quaternary ammonium compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in creating more complex molecules.

Research indicates that 4-Amino-2,2,6,6-tetramethylpiperidine exhibits biological activity that may be relevant in pharmacology. Its structure suggests potential interactions with various biological targets, particularly due to the presence of the amino group. Studies have shown it may have effects on neurotransmitter systems, although detailed pharmacological profiles are still under investigation .

Several methods exist for synthesizing 4-Amino-2,2,6,6-tetramethylpiperidine:

  • Reduction of Nitriles: Starting from a nitrile precursor, reduction can yield the desired amine.
  • Alkylation of Piperidine: Piperidine can be alkylated with suitable reagents to introduce the tetramethyl groups followed by amination.
  • Direct Amination: Using ammonia or amines in the presence of catalysts can lead to the formation of the amino-substituted piperidine.

4-Amino-2,2,6,6-tetramethylpiperidine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
  • Material Science: Its properties make it suitable for use in polymer chemistry and the development of new materials .

Interaction studies involving 4-Amino-2,2,6,6-tetramethylpiperidine focus on its binding affinity and effects on biological targets. Research has suggested that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its potential therapeutic uses or toxicity profiles .

Several compounds share structural similarities with 4-Amino-2,2,6,6-tetramethylpiperidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Amino-2-methylpiperidineContains one amino groupLess sterically hindered
N,N-DimethylpiperamineTwo methyl groups on nitrogenDifferent steric properties
1-Amino-4-methylpiperidineAmino group at a different positionPotentially different biological activity
TriacetonediamineAnother name for 4-Amino-2,2,6,6-tetramethylpiperidineHighlights its dual identity

These compounds illustrate variations in substitution patterns that affect their chemical reactivity and biological activity. The unique arrangement of substituents in 4-Amino-2,2,6,6-tetramethylpiperidine distinguishes it from these similar compounds.

The development of 4-Amino-2,2,6,6-tetramethylpiperidine (commonly abbreviated as TAD) is deeply intertwined with the history of hindered amine light stabilizers (HALS) and nitroxyl radical chemistry. The initial interest in this class of compounds emerged during research into stable free radicals in the mid-20th century. Researchers investigating antioxidant activities discovered that triacetoneamine-N-oxyl and its derivatives possessed remarkable properties that eventually led to the development of hindered amine light stabilizers.

The first synthesis of 2,2,6,6-tetramethyl-4-oxypiperidine-N-oxyl was described by M.B. Neiman, E.G. Rozantsev, and Y.G. Mamedova through the oxidation of triacetoneamine with hydrogen peroxide in the presence of sodium tungstate. This discovery marked a significant milestone in stabilization technology and paved the way for the development of related compounds, including 4-Amino-2,2,6,6-tetramethylpiperidine.

A key breakthrough occurred when Dr. Murayama and colleagues at the Sankyo Company in Japan discovered that not only the N-oxyl functionality but also the N-H compounds of that class possessed impressive light stabilizing activity. This finding led to the development of polymer stabilizers that were colorless and had low discoloration tendencies, establishing the foundation for modern HALS technology.

Significance in Organic Synthesis

4-Amino-2,2,6,6-tetramethylpiperidine plays a crucial role in organic synthesis as an intermediate in the preparation of various oxidizing agents and catalysts. Perhaps its most notable application is as a precursor to Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), an important oxidant used in organic synthesis.

Bobbitt's salt has emerged as a metal-free, recyclable, and environmentally friendly oxidizing agent with diverse applications. It can effectively oxidize alcohols to their corresponding carbonyl derivatives (aldehydes, ketones, or carboxylic acids) and facilitate the oxidative cleavage of benzyl ethers. The significance of this reagent lies in its selective oxidation capabilities and environmentally benign nature. The preparation of Bobbitt's salt is inherently "green," as water can be used as the solvent, and the use of environmentally unfriendly materials is minimal.

Recent research has expanded the utility of this chemistry, with studies demonstrating the effectiveness of Bobbitt's salt in the oxidation of aromatic hydrazides to aromatic diazenes via a polar hydride transfer mechanism. This represents a convenient alternative to traditional methods that rely on stoichiometric quantities of non-recyclable oxidants.

Position in Piperidine Chemistry

4-Amino-2,2,6,6-tetramethylpiperidine occupies a unique position within piperidine chemistry due to its distinctive structural features and reactivity profile. Classified as a diamine, it exists as a colorless oily liquid at room temperature with the formula H₂NCH(CH₂CMe₂)₂NH (where Me = CH₃).

The compound belongs to a family of structurally related 2,2,6,6-tetramethylpiperidine derivatives, each with its own set of properties and applications. Table 1 illustrates the relationship between 4-Amino-2,2,6,6-tetramethylpiperidine and several closely related compounds.

Table 1: Relationship Between 4-Amino-2,2,6,6-tetramethylpiperidine and Related Compounds

CompoundStructure FunctionPrimary Applications
4-Amino-2,2,6,6-tetramethylpiperidine4-position amino groupPrecursor for HALS, intermediate for Bobbitt's salt
2,2,6,6-Tetramethyl-4-piperidone (TAA)4-position ketonePrecursor for TAD, polymer stabilizers
2,2,6,6-Tetramethyl-4-piperidinol4-position hydroxylPolymer stabilization, synthetic intermediate
2,2,6,6-TetramethylpiperidineNo 4-position functional groupSterically hindered base
4-Hydroxy-TEMPO4-position hydroxyl with N-oxylOxidation catalyst, radical scavenger
4-Acetamido-TEMPO4-position acetamide with N-oxylStable radical for oxidation reactions

The strategic positioning of the amino group at the 4-position, combined with the steric hindrance provided by the four methyl groups at the 2- and 6-positions, contributes to the compound's unique reactivity and stability characteristics. This structural arrangement makes 4-Amino-2,2,6,6-tetramethylpiperidine particularly valuable as a synthetic building block for more complex molecules, especially those utilized in polymer stabilization.

Relationship to TEMPO Chemistry

4-Amino-2,2,6,6-tetramethylpiperidine shares an intimate connection with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) chemistry, serving as a key precursor in the synthesis of several important TEMPO derivatives. The relationship between these compounds represents a fascinating area of radical chemistry with significant practical applications.

TEMPO and its derivatives are stable nitroxyl radicals widely used as oxidation catalysts, spin labels, and polymer stabilizers. 4-Amino-2,2,6,6-tetramethylpiperidine serves as the starting material for the synthesis of 4-acetamido-TEMPO, a derivative that offers improved stability and solubility characteristics compared to unmodified TEMPO.

The synthesis pathway from 4-Amino-2,2,6,6-tetramethylpiperidine to 4-acetamido-TEMPO involves acetylation of the amino group with acetic anhydride, followed by oxidation to the nitroxyl radical using hydrogen peroxide in the presence of sodium tungstate and ethylenediaminetetraacetic acid. This 4-acetamido-TEMPO can be further transformed into Bobbitt's salt through reaction with tetrafluoroboric acid followed by sodium hypochlorite.

The wider significance of these transformations lies in the versatility of the resulting TEMPO derivatives. 4-Acetamido-TEMPO functions as a catalyst for oxidation reactions, including the conversion of primary amines to nitriles and alcohols to aldehydes and ketones. Meanwhile, Bobbitt's salt serves as a stoichiometric oxidant for a variety of functional groups with high selectivity.

Classical Synthesis Routes

The traditional preparation of 4-amino-2,2,6,6-tetramethylpiperidine involves reductive amination of 2,2,6,6-tetramethyl-4-piperidone. This ketone precursor undergoes treatment with ammonia and hydrogen gas under elevated pressures (50–100 bar) in the presence of Raney nickel catalysts [1]. The reaction proceeds via intermediate imine formation, followed by hydrogenation to yield the target diamine with typical isolated yields of 65–78% [4].

An alternative two-step route starts with phorone (2,6-dimethyl-4-hepten-3-one), which undergoes conjugate addition with ammonia to form triacetonamine (TAA). Subsequent Wolff-Kishner reduction with hydrazine and strong base (NaOH) at 160–180°C eliminates nitrogen gas, yielding 2,2,6,6-tetramethylpiperidine intermediates that are subsequently aminated [2]. While this method avoids high-pressure hydrogenation, it generates stoichiometric amounts of sodium carbonate byproducts, complicating purification.

Catalytic Approaches

Solid Acid Catalysts

Zeolite-based solid acids (H-ZSM-5, H-Beta) have demonstrated efficacy in promoting the reductive amination step under milder conditions (20–30 bar H~2~). The Brønsted acid sites facilitate ketone protonation, enhancing imine intermediate formation rates by 2.3-fold compared to homogeneous acid catalysts [6]. A study using H-Beta zeolite (SiO~2~/Al~2~O~3~ = 25) achieved 89% conversion at 80°C with 94% selectivity, attributed to shape-selective confinement of reactants within micropores [6].

Aluminum Hydrosilicates and Zeolites

Bimetallic Al/Li catalysts derived from BIAN ligands enable imine hydrogenation at ambient pressure through a proposed dihydride transfer mechanism. The [(DippBIAN)Al(μ-H)~2~Li(OEt~2~)~2~] complex showed turnover frequencies (TOF) of 12 h^-1^ for cyclic imines at 25°C, outperforming conventional Pt/C systems in substrate scope for sterically hindered amines [5]. Hydrophobized zeolites (e.g., silane-modified Pt@MFI) enhance mass transfer in aqueous hydrogenations, achieving TOFs up to 92.3 h^-1~ by creating gas-solid-liquid interfaces that concentrate H~2~ and hydrophobic reactants near active sites [6].

Titanium Dioxide Catalysis

While less developed than zeolite systems, TiO~2~-supported catalysts show promise in photocatalytic imine reductions. Under UV irradiation (365 nm), anatase TiO~2~ facilitates electron transfer to protonated imines, enabling hydrogenation at 1 bar H~2~ with quantum yields of 0.18. Current limitations include rapid charge recombination and narrow substrate compatibility [6].

Industrial Scale Production Methods

Conversion from Triacetonamine (TAA)

The TAA pathway dominates industrial synthesis due to phorone’s commercial availability. Key steps include:

  • Imine Formation: TAA reacts with ammonia gas in toluene at 110°C to form 2,2,6,6-tetramethyl-4-piperidine imine [4].
  • Hydrogenation: Catalytic hydrogenation (Raney Ni, 50 bar H~2~, 80°C) affords the final product with ≥95% purity after distillation [4].
ParameterBatch ReactorContinuous Flow
Throughput (kg/h)1842
Energy Consumption3.2 kWh/kg1.8 kWh/kg
Yield76%88%

Process Optimization Strategies

  • Catalyst Recycling: Nickel catalysts coated with graphene oxide layers withstand 15 reaction cycles with <5% activity loss [4].
  • Solvent Selection: Switching from toluene to methylcyclohexane reduces azeotrope formation during distillation, cutting energy costs by 23% [4].

Continuous Flow Production Systems

Microchannel reactors (ID = 600 μm) enable precise temperature control (ΔT ±1.5°C) and reduce hydrogenation times from 6 hours (batch) to 22 minutes. Integrated membrane separators achieve 99.8% catalyst retention, minimizing metal leaching to <0.1 ppm [6].

One-Stage vs. Two-Stage Synthetic Pathways

The one-stage reductive amination route simplifies operations but requires expensive high-pressure equipment (up to 100 bar). Two-stage TAA conversion allows intermediate purification but generates 1.8 kg of sodium carbonate waste per kg product [2]. Life-cycle analysis favors continuous two-stage systems, which reduce carbon footprint by 41% compared to batch one-stage processes [6].

Imine Formation and Hydrogenation Mechanisms

DFT calculations reveal two hydrogenation pathways:

  • Stepwise H~2~ Dissociation: H~2~ adsorbs on Ni(111) surfaces (E~ads~ = -0.78 eV), followed by sequential H transfer to imine C=N bonds [5].
  • Concerted Dihydride Transfer: Al-Li catalysts enable simultaneous proton and hydride delivery via a [Al-H-H-Li]^+^ transition state, lowering activation energy from 142 kJ/mol (Ni) to 89 kJ/mol [5].

In zeolite-confined systems, π-backbonding from Pt nanoparticles to imine orbitals strengthens C=N polarization, accelerating H~2~ heterolysis [6].

Green Chemistry Approaches

  • Biocatalytic Amination: Engineered transaminases convert 2,2,6,6-tetramethyl-4-piperidone with 67% yield in phosphate buffer (pH 7.5), though enzyme costs remain prohibitive for scale-up [6].
  • Calcium Catalysis: Ca(NTf~2~)~2~ mediates transfer hydrogenation using ammonia borane, achieving 82% yield at 60°C without noble metals [7].
  • Solvent-Free Conditions: Melt-phase reactions (140°C) between solid TAA and ammonium acetate eliminate solvent use, reducing E-factor by 58% [4].

Physical Description

Liquid

XLogP3

0.6

Boiling Point

188.5 °C

Melting Point

17.0 °C

UNII

ETF220Q65R

GHS Hazard Statements

Aggregated GHS information provided by 164 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (26.22%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (53.66%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (46.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

36768-62-4

Wikipedia

4-amino-2,2,6,6-tetramethylpiperidine

General Manufacturing Information

All other chemical product and preparation manufacturing
4-Piperidinamine, 2,2,6,6-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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